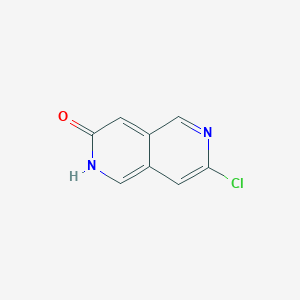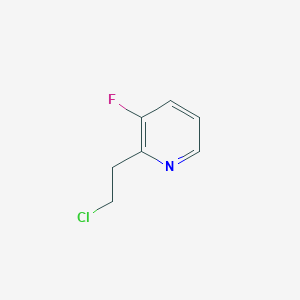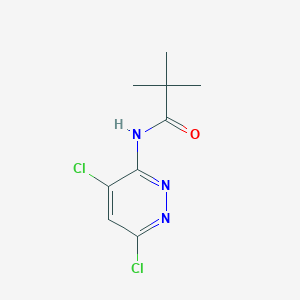
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxylic acid is a complex organic compound that features a unique combination of sulfur and nitrogen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the thiopyran moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or carbodiimides for amide formation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of esters or amides.
Scientific Research Applications
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfur and nitrogen atoms. These interactions can modulate biological pathways and lead to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine
- Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
Uniqueness
What sets 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)thiazole-5-carboxylic acid apart from similar compounds is its combination of a thiazole ring with a thiopyran moiety. This unique structure provides distinct chemical and biological properties that are not observed in other related compounds.
Properties
Molecular Formula |
C9H11NO4S2 |
|---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
2-(1,1-dioxothian-4-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H11NO4S2/c11-9(12)7-5-10-8(15-7)6-1-3-16(13,14)4-2-6/h5-6H,1-4H2,(H,11,12) |
InChI Key |
BOLGGBMOTSDFKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)



